Dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate)
Overview
Description
Dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate): is an organic compound primarily used as a metal chelating agent. It is known for its ability to form stable complexes with metal ions, making it valuable in various industrial and scientific applications. This compound is a derivative of ethylenediaminetetraacetic acid (EDTA) and is characterized by its four butyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) is synthesized by reacting ethylenediaminetetraacetic acid (EDTA) with butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensuring complete esterification of the EDTA.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with cooling systems to manage the heat generated. The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) can undergo oxidation reactions, particularly at the ester groups, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the butyl ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) is extensively used in coordination chemistry for the synthesis of metal complexes
Biology: In biological research, this compound is used to chelate metal ions in enzyme assays and other biochemical experiments. It helps in stabilizing metal-dependent enzymes and preventing metal-catalyzed oxidation reactions.
Medicine: The compound’s ability to chelate metal ions makes it useful in medical applications, such as in the treatment of heavy metal poisoning. It is also explored for its potential in drug delivery systems where metal ions play a crucial role.
Industry: Industrially, it is used as a stabilizer in various formulations, including paints, coatings, and lubricants. Its chelating properties help in preventing metal-induced degradation of these products.
Mechanism of Action
Dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) exerts its effects primarily through chelation. It binds to metal ions via its multiple donor atoms, forming stable ring structures known as chelates. This binding prevents the metal ions from participating in unwanted chemical reactions. The molecular targets include metal ions such as calcium, magnesium, and iron, which are crucial in various biochemical and industrial processes.
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): The parent compound of dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate), widely used for its chelating properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar applications but with a higher affinity for certain metal ions.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer donor atoms, used in less demanding applications.
Uniqueness: Dibutyl N,N’-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) is unique due to its butyl ester groups, which enhance its solubility in organic solvents and its ability to form more lipophilic metal complexes. This property makes it particularly useful in applications where solubility in non-aqueous media is required.
Properties
IUPAC Name |
butyl 2-[2-[bis(2-butoxy-2-oxoethyl)amino]ethyl-(2-butoxy-2-oxoethyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48N2O8/c1-5-9-15-33-23(29)19-27(20-24(30)34-16-10-6-2)13-14-28(21-25(31)35-17-11-7-3)22-26(32)36-18-12-8-4/h5-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMPIBMLBZUBIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN(CCN(CC(=O)OCCCC)CC(=O)OCCCC)CC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162977 | |
Record name | Dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14531-12-5 | |
Record name | Glycine, N,N′-1,2-ethanediylbis[N-(2-butoxy-2-oxoethyl)-, dibutyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14531-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014531125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyl N,N'-1,2-ethanediylbis(N-(2-butoxy-2-oxoethyl)glycinate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl N,N'-1,2-ethanediylbis[N-(2-butoxy-2-oxoethyl)glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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